molecular formula C25H29BrClN5O3 B2649370 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide CAS No. 892286-00-9

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide

Cat. No. B2649370
CAS RN: 892286-00-9
M. Wt: 562.89
InChI Key: MTEIVXGVSBLLJT-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a useful research compound. Its molecular formula is C25H29BrClN5O3 and its molecular weight is 562.89. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, which is synthesized from 2-aminobenzoic acid. The second intermediate is 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine, which is synthesized from 3-chloroaniline. These two intermediates are then coupled with butanoyl chloride to form the final product, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide.", "Starting Materials": [ "2-aminobenzoic acid", "3-chloroaniline", "butanoyl chloride", "triethylamine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid:", "Step 1: Dissolve 2-aminobenzoic acid in acetic anhydride and add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 2 hours.", "Step 2: Cool the mixture and add water. Collect the precipitate by filtration and wash with water.", "Step 3: Dissolve the precipitate in sodium hydroxide solution and acidify with hydrochloric acid. Collect the resulting solid by filtration and wash with water.", "Step 4: Dissolve the solid in ethanol and add sodium acetate. Add bromine dropwise and heat the mixture to reflux for 2 hours.", "Step 5: Cool the mixture and collect the precipitate by filtration. Wash with water and dry in vacuum to obtain 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid.", "Synthesis of 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine:", "Step 1: Dissolve 3-chloroaniline in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 2: Cool the mixture and collect the precipitate by filtration. Wash with water and dry in vacuum to obtain 3-chlorophenylpropylamine.", "Step 3: Dissolve 3-chlorophenylpropylamine in diethyl ether and add piperazine. Heat the mixture to reflux for 2 hours.", "Step 4: Cool the mixture and collect the precipitate by filtration. Wash with diethyl ether and dry in vacuum to obtain 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine.", "Coupling of intermediates to form final product:", "Step 1: Dissolve 6-bromo-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid and 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine in dry tetrahydrofuran.", "Step 2: Add triethylamine and butanoyl chloride dropwise and stir the mixture at room temperature for 2 hours.", "Step 3: Add water and collect the precipitate by filtration. Wash with water and dry in vacuum to obtain the final product, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide." ] }

CAS RN

892286-00-9

Product Name

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide

Molecular Formula

C25H29BrClN5O3

Molecular Weight

562.89

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35)

InChI Key

MTEIVXGVSBLLJT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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